molecular formula C21H25FN2O3 B1329217 4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone CAS No. 51037-51-5

4'-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone

Cat. No.: B1329217
CAS No.: 51037-51-5
M. Wt: 372.4 g/mol
InChI Key: UGOGBOUDQQAIQM-UHFFFAOYSA-N
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Description

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is a synthetic organic compound that belongs to the class of butyrophenones. This compound is characterized by the presence of a fluorine atom at the 4’ position, a hydroxyl group at the 2 position, and a piperazine ring substituted with an o-methoxyphenyl group. Butyrophenones are known for their diverse pharmacological activities, particularly in the field of neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the butyrophenone backbone: This can be achieved through a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is acylated with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the hydroxyl group: The hydroxyl group at the 2 position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Substitution with the piperazine ring: The piperazine ring substituted with an o-methoxyphenyl group can be synthesized separately and then coupled to the butyrophenone backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butyrophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific biological context and the target receptors.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.

    Droperidol: A butyrophenone used as an antiemetic and sedative.

    Benperidol: A highly potent antipsychotic in the butyrophenone class.

Uniqueness

4’-Fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)butyrophenone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other butyrophenones. The presence of the fluorine atom and the o-methoxyphenyl group can influence its binding affinity and selectivity for various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-27-20-5-3-2-4-18(20)24-14-12-23(13-15-24)11-10-19(25)21(26)16-6-8-17(22)9-7-16/h2-9,19,25H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOGBOUDQQAIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(C(=O)C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965319
Record name 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51037-51-5
Record name Butyrophenone, 4'-fluoro-2-hydroxy-4-(4-(o-methoxyphenyl)-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051037515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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